3-[(2-ETHOXYPHENYL)AMINO]PROPANOIC ACID
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethoxyanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-9(10)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZYPTPKJDTVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Ethoxyphenyl Amino Propanoic Acid
Traditional Synthesis Routes via Michael Addition Reactions
The most fundamental and widely employed method for synthesizing 3-[(2-ethoxyphenyl)amino]propanoic acid is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, 2-ethoxyaniline, to an α,β-unsaturated carbonyl compound, typically acrylic acid or one of its esters (e.g., ethyl acrylate). nih.govmdpi.com The core transformation establishes the crucial carbon-nitrogen bond at the β-position of the propanoic acid backbone. The general mechanism proceeds via nucleophilic attack of the amine onto the β-carbon of the activated alkene, followed by protonation of the resulting enolate to yield the final product. nih.gov While the reaction can sometimes proceed without a catalyst, particularly with highly reactive substrates, the use of catalysts is common to improve reaction rates and yields, especially for less reactive aromatic amines like 2-ethoxyaniline. nih.govrsc.org
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the aza-Michael addition between 2-ethoxyaniline and an acrylate (B77674) acceptor is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and reactant stoichiometry. Solvents can influence reactant solubility and the stability of intermediates. For instance, polar aprotic solvents like THF or acetonitrile (B52724) are common, but studies on similar aza-Michael additions have also shown success under solvent-free conditions, which aligns with green chemistry principles. researchgate.netresearchgate.net
Temperature is another critical variable; while some reactions proceed at room temperature, others may require heating to overcome the activation energy, especially with less nucleophilic anilines. researchgate.net However, excessively high temperatures can lead to side reactions or decomposition. A systematic study of these parameters is crucial for maximizing the yield and purity of this compound.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of Ethyl 3-[(2-ethoxyphenyl)amino]propanoate
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Tetrahydrofuran (THF) | 25 | 24 | 45 |
| 2 | Acetonitrile | 25 | 24 | 52 |
| 3 | Toluene | 80 | 12 | 75 |
| 4 | Ethanol | 80 | 12 | 68 |
| 5 | Solvent-free | 100 | 6 | 88 |
Catalyst Evaluation in Michael Addition Synthesis
To enhance the rate and selectivity of the synthesis, various catalysts can be employed. The reaction can be catalyzed by Brønsted acids, Lewis acids, or bases. mdpi.comnih.gov Lewis acid catalysts, such as zirconium (IV) chloride or cerium (IV) ammonium (B1175870) nitrate, can activate the α,β-unsaturated ester, making it more electrophilic and susceptible to nucleophilic attack by the aniline (B41778). mdpi.com Heterogeneous solid acid catalysts like sulfated zirconia or acidic alumina (B75360) offer practical advantages, including ease of separation from the reaction mixture and potential for recycling, making the process more economical and environmentally friendly. mdpi.comresearchgate.net Basic catalysts, on the other hand, can deprotonate the nitrogen nucleophile, increasing its reactivity, although this is less common for aniline additions. nih.gov
Table 2: Evaluation of Various Catalysts for the Synthesis of this compound
| Entry | Catalyst (mol%) | Conditions | Yield (%) | Reference Principle |
|---|---|---|---|---|
| 1 | None | Toluene, 100°C, 24h | 35 | nih.gov |
| 2 | Yb(OTf)₃ (10) | CH₂Cl₂, 25°C, 12h | 85 | researchgate.net |
| 3 | Acidic Alumina | Solvent-free, 100°C, 4h | 92 | mdpi.com |
| 4 | Sulfated Zirconia | Solvent-free, 25°C, 2h | 95 | researchgate.net |
Stereoselective Synthesis of Enantiopure this compound
The synthesis of single-enantiomer β-amino acids is of paramount importance for pharmaceutical applications. Several advanced strategies have been developed to control the stereochemistry of the aza-Michael addition, yielding enantiopure or enantioenriched this compound.
Chiral Auxiliaries and Their Application
One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to the Michael acceptor (the acrylic acid derivative) to direct the incoming nucleophile (2-ethoxyaniline) to a specific face of the molecule. beilstein-journals.orgnih.gov Evans oxazolidinones and Oppolzer's camphorsultam are classic examples of highly effective chiral auxiliaries. wikipedia.orgharvard.eduwilliams.edu The general process involves first acylating the chiral auxiliary with acryloyl chloride to form a chiral N-enoyl derivative. The subsequent Michael addition of 2-ethoxyaniline proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. williams.edu Finally, the auxiliary is cleaved under mild conditions to release the enantiomerically enriched β-amino acid, and the auxiliary can often be recovered and reused. wikipedia.orgwilliams.edu
Table 3: Application of Common Chiral Auxiliaries to Asymmetric Aza-Michael Additions
| Auxiliary Type | Example Auxiliary | Typical Diastereomeric Excess (d.e.) | Reference Principle |
|---|---|---|---|
| Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95% | williams.eduoup.com |
| Sultam | (+)-Oppolzer's Camphorsultam | >98% | wikipedia.orgnih.gov |
| Amino Alcohol | (R,R)-Pseudoephedrine | >90% | wikipedia.org |
| Imidazolidinone | Helmchen Imidazolidinone | >90% | williams.edu |
Asymmetric Organocatalysis in Stereoselective Routes
The field of asymmetric organocatalysis offers a powerful alternative to chiral auxiliaries and metal-based catalysts. beilstein-journals.orgrsc.org Small, chiral organic molecules are used in catalytic amounts to create a chiral environment around the reactants, guiding the formation of one enantiomer over the other. nih.govyoutube.com For the aza-Michael addition of 2-ethoxyaniline, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective. thieme-connect.comacs.orgnih.gov The CPA can activate the Michael acceptor by protonating the carbonyl group and simultaneously interact with the aniline nucleophile through its basic site, organizing the transition state in a highly stereodefined manner. thieme-connect.comnih.gov Another major class of organocatalysts includes thiourea (B124793) derivatives derived from cinchona alkaloids, which activate the reactants through a network of hydrogen bonds. nih.govmdpi.com These methods provide direct access to enantiomerically enriched products without the need for attaching and removing an auxiliary.
Table 4: Representative Organocatalysts for the Asymmetric Aza-Michael Addition
| Catalyst Type | Catalyst Loading (mol%) | Typical Enantiomeric Excess (ee) | Reference Principle |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | 1-10 | 90-99% | thieme-connect.comacs.org |
| Cinchona-derived Thiourea | 5-20 | 85-97% | nih.govmdpi.com |
| Cinchona-derived Primary Amine | 10-20 | 90-99% | nih.govnih.gov |
| Phase-Transfer Catalyst | 10 | up to 98% | acs.org |
Biocatalytic Approaches for Enantioselective Synthesis
Biocatalysis represents a green and highly selective frontier in chemical synthesis. nih.gov Enzymes, operating under mild conditions in aqueous environments, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantiopure β-amino acids, ammonia (B1221849) lyases and aminomutases are of significant interest. nih.govnih.gov Phenylalanine ammonia lyase (PAL) and tyrosine ammonia lyase (TAL) catalyze the reversible addition of ammonia to α,β-unsaturated carboxylic acids. nih.govwikipedia.org Through protein engineering, the substrate scope of these enzymes can be expanded to accept non-native substrates. nih.govgoogle.com An engineered PAL could potentially catalyze the direct addition of ammonia to 2-ethoxy-cinnamic acid to produce a precursor to the target molecule.
More directly, a phenylalanine aminomutase (PAM) could be employed. nih.govacs.org These enzymes catalyze the isomerization of α-amino acids to β-amino acids via a cinnamate (B1238496) intermediate. acs.org Research has shown that PAMs can catalyze the addition of ammonia to various substituted cinnamic acids, making them a promising tool for the synthesis of β-aryl-β-amino acids with excellent enantiomeric excess. nih.gov The development of an engineered aminomutase or a related enzyme like a transaminase that accepts 2-ethoxyaniline or a corresponding keto-acid precursor would be a highly efficient route to enantiopure this compound. nih.gov
Table 5: Potential Biocatalytic Routes to Enantiopure this compound
| Enzyme Class | Strategy | Potential Substrate | Selectivity | Reference Principle |
|---|---|---|---|---|
| Phenylalanine Ammonia Lyase (PAL) | Asymmetric hydroamination | 2-Ethoxy-cinnamic acid | Potentially >99% ee | wikipedia.orgnih.govfrontiersin.org |
| Phenylalanine Aminomutase (PAM) | Asymmetric hydroamination | 2-Ethoxy-cinnamic acid | Potentially >99% ee | acs.orgnih.gov |
| Engineered Aspartate Ammonia Lyase (AspB) | Asymmetric hydroamination | Acrylic Acid (followed by N-arylation) | High ee | google.com |
| Engineered Tryptophan Synthase (TrpB) | Asymmetric C-N bond formation | Serine + 2-Ethoxyaniline | High ee | nih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is achievable through the aza-Michael addition of 2-ethoxyaniline to an acrylic acid derivative. wikipedia.org The integration of green chemistry principles into this synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.commdpi.com
Solvent-Free and Water-Mediated Reactions
A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. For the synthesis of N-aryl-β-amino acids, including the target compound, solvent-free and water-mediated aza-Michael additions present viable and environmentally benign alternatives.
Solvent-free, or neat, reactions can proceed by simply mixing the reactants, sometimes with heating, to afford the desired product. researchgate.net This approach has been successfully applied to the aza-Michael addition of amines to various Michael acceptors. nih.govresearchgate.net For instance, the reaction between primary aromatic amines and acrylates can be facilitated by a heterogeneous catalyst like acidic alumina under solventless conditions, leading to high yields of the mono-adduct. nih.gov The absence of a solvent simplifies work-up procedures, often requiring only the removal of any excess reactant by evaporation, and reduces the generation of solvent waste. d-nb.info
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The aza-Michael reaction can be accelerated in water, which can activate both the amine donor and the acrylate acceptor through hydrogen bonding. rsc.orgresearchgate.net Theoretical studies have shown that water molecules can play a catalytic role by facilitating proton transfer in the transition state, thereby lowering the activation energy of the reaction. researchgate.net The use of water as a medium for such reactions is a key strategy in developing sustainable synthetic processes. mdpi.com
Table 1: Comparison of Solvent Conditions for Aza-Michael Addition of Amines to Acrylates
| Condition | Catalyst | Advantages | Disadvantages |
| Solvent-Free | Acidic Alumina nih.gov | High selectivity, no solvent waste, simple work-up. nih.govd-nb.info | May require elevated temperatures. |
| Solvent-Free | None | 100% atom economy, no catalyst or solvent needed. researchgate.net | Reaction times can be long. d-nb.info |
| Water | None | Environmentally benign, potential for rate acceleration. rsc.org | Product isolation may be more complex. |
| Water | [Cho][Pro] (Ionic Liquid) rsc.org | Enhanced reaction rates, catalyst recyclability. rsc.org | Catalyst synthesis and cost. |
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The aza-Michael addition is an inherently atom-economical reaction, as it involves the direct addition of the amine to the alkene, with all atoms of the reactants being incorporated into the final product, resulting in a theoretical atom economy of 100%. d-nb.infoacs.org
Sustainable Catalysis in Synthesis
The use of sustainable catalysts is a critical aspect of greening the synthesis of this compound. Ideal catalysts are non-toxic, recyclable, and highly efficient.
Heterogeneous catalysts, such as acidic alumina, offer significant advantages as they can be easily separated from the reaction mixture by filtration and potentially reused, simplifying the purification process and reducing waste. nih.gov Other solid catalysts, such as silica-supported perchloric acid and sulfated zirconia, have also been reported for aza-Michael additions. semanticscholar.org
Ionic liquids (ILs), particularly those derived from renewable sources like choline, have emerged as promising green catalysts. rsc.org For example, the DABCO (1,4-diazabicyclo[2.2.2]octane)-based ionic liquid [DABCO-PDO][OAc] has been shown to be a highly efficient and recyclable catalyst for aza-Michael additions under solvent-free conditions at room temperature. organic-chemistry.org Similarly, DBU-derived ionic liquids have demonstrated high catalytic activity and reusability. semanticscholar.org
Enzymatic catalysis offers a highly selective and environmentally friendly approach. Lipases, for instance, have been successfully employed to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, demonstrating the potential for biocatalysis in the synthesis of β-amino acid esters. mdpi.com
Table 2: Examples of Sustainable Catalysts for Aza-Michael Reactions
| Catalyst Type | Example | Reaction Conditions | Key Features |
| Heterogeneous Solid Acid | Acidic Alumina nih.gov | Solvent-free, heating | High selectivity for mono-adduct, reusable. nih.gov |
| Ionic Liquid | [DABCO-PDO][OAc] organic-chemistry.org | Solvent-free, room temperature | High efficiency, recyclable up to eight times. organic-chemistry.org |
| Ionic Liquid | [DBU][Lac] semanticscholar.org | Solvent-free | Good to excellent yields, reusable. semanticscholar.org |
| Biocatalyst | Lipase TL IM mdpi.com | Methanol, 35 °C, continuous flow | Green reaction medium, short residence time, high efficiency. mdpi.com |
Flow Chemistry and Continuous Manufacturing of this compound
Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch processing, providing enhanced control, safety, and scalability for chemical syntheses. rsc.org This technology is particularly well-suited for the production of fine chemicals like this compound.
Microreactor Technologies for Scalable Synthesis
Microreactors are small-scale continuous flow reactors with channel dimensions typically in the sub-millimeter range. mdpi.com Their high surface-area-to-volume ratio allows for superior heat and mass transfer compared to batch reactors. youtube.com This enables precise temperature control, which is critical for reactions that are highly exothermic or require specific temperature profiles to avoid side-product formation.
The synthesis of β-amino acids and their derivatives has been successfully demonstrated in microreactor systems. mdpi.comrsc.org For instance, a fully continuous four-step synthesis of β-amino acids has been developed, showcasing the potential for multi-step syntheses in a continuous manner. rsc.orgresearchgate.net The use of microreactors can lead to significantly shorter reaction times and higher yields compared to batch processes. In one study, the enzymatic synthesis of a β-amino acid ester was achieved in 30 minutes in a continuous-flow microreactor, while the same reaction in a batch bioreactor took 24 hours to reach a comparable yield. mdpi.com The scalability of microreactor technology can be achieved by "scaling out," which involves running multiple microreactors in parallel to meet production demands. youtube.com
Process Intensification Strategies
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. Flow chemistry is a key enabler of process intensification. vapourtec.com
The enhanced safety profile of flow reactors, due to the small reaction volumes at any given time, allows for the use of reaction conditions, such as high temperatures and pressures, that might be too hazardous to implement on a large scale in batch reactors. youtube.com This can unlock new reaction pathways and improve reaction kinetics, leading to more efficient and intensified processes.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for β-Amino Acid Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Poor, potential for hotspots | Excellent, precise temperature control youtube.com |
| Mass Transfer | Often limited by stirring | Efficient mixing youtube.com |
| Safety | Higher risk with large volumes | Inherently safer due to small hold-up volume youtube.com |
| Scalability | "Scaling up" can be challenging | "Scaling out" is more straightforward youtube.com |
| Reaction Time | Often longer (e.g., 24 hours) mdpi.com | Significantly shorter (e.g., 30 minutes) mdpi.com |
| Process Control | Less precise | High degree of control and automation |
No Computational or Theoretical Investigations Found for this compound
Following a comprehensive search of available scientific literature and research databases, no specific computational or theoretical studies detailing the molecular structure, conformation, electronic properties, or intermolecular interactions of this compound could be located.
The requested in-depth analysis, which includes:
Quantum Chemical Studies: Density Functional Theory (DFT) calculations for ground state geometries, conformational analysis via molecular dynamics simulations, and Frontier Molecular Orbital (FMO) analysis.
Intermolecular Interactions and Solvation Effects: Hydrogen bonding network analysis and solvation shell dynamics.
appears to have not been published in peer-reviewed journals or other accessible scientific repositories for this particular compound. Therefore, it is not possible to provide the detailed research findings and data tables as specified in the article outline.
General chemical information, such as its molecular formula (C11H15NO3) and structure, is available in chemical supplier databases. However, this information does not extend to the specific computational and theoretical investigations required to construct the requested article. Without dedicated research on this molecule, any attempt to generate the specified content would be speculative and not based on verifiable scientific findings.
Further research would be required to be initiated and published by the scientific community to provide the data necessary to fulfill the detailed request.
Computational and Theoretical Investigations of 3 2 Ethoxyphenyl Amino Propanoic Acid
Theoretical Reactivity and Reaction Pathway Modeling
Theoretical reactivity and reaction pathway modeling are computational chemistry techniques used to understand and predict the outcomes of chemical reactions. These methods are crucial for elucidating reaction mechanisms, identifying key intermediates, and calculating the energy barriers that govern reaction rates.
Transition State Analysis for Key Synthetic Steps
Transition state (TS) analysis is a cornerstone of computational reaction modeling. For a key synthetic step, such as the Michael addition of 2-ethoxyaniline to an acrylate (B77674) derivative to form 3-[(2-ethoxyphenyl)amino]propanoic acid, this analysis would involve:
Mapping the Potential Energy Surface (PES): Researchers would use quantum mechanical methods, like Density Functional Theory (DFT), to calculate the energy of the reacting system as the reactants approach and transform into products.
Locating the Transition State: The TS is a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Sophisticated algorithms are used to locate this specific geometry.
Calculating Activation Energy: The energy difference between the transition state and the initial reactants determines the activation energy (Ea). A lower activation energy implies a faster reaction.
Frequency Analysis: A vibrational frequency calculation is performed on the TS geometry. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.
A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Transition State Analysis Data for the Synthesis of this compound (Note: This data is illustrative and not based on published results.)
| Parameter | Reactants | Transition State (TS) | Product |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +15.8 | -25.2 |
| Key Interatomic Distance (Å) | N/A (separate molecules) | C-N bond forming: ~2.1 Å | C-N bond formed: ~1.47 Å |
| Imaginary Frequency (cm⁻¹) | N/A | -250 cm⁻¹ | N/A |
Prediction of Spectroscopic Properties from First Principles
Ab initio (from first principles) calculations can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. For this compound, these predictions would help in its characterization.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry, one can predict the chemical shifts (δ).
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical IR spectrum. This helps in identifying key functional groups, such as N-H, C=O, and C-O stretches.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing information on the wavelengths of maximum absorption (λ_max) in the UV-visible spectrum, which are related to the molecule's chromophores.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is illustrative and not based on published results.)
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| ¹H NMR (ppm) | Aromatic protons (6.8-7.2), -CH₂-CH₂- (2.6, 3.5), -O-CH₂- (4.1), -NH- (variable) |
| ¹³C NMR (ppm) | Carbonyl C (175), Aromatic Cs (110-150), Aliphatic Cs (35-65) |
| IR (cm⁻¹) | 3350 (N-H stretch), 3000-2850 (C-H stretches), 1710 (C=O stretch), 1240 (C-O stretch) |
| UV-Vis (nm) | λ_max ≈ 240 nm, 295 nm |
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions (In Vitro Context)
These computational techniques are vital in drug discovery for predicting how a ligand (like our compound of interest) might bind to a biological target, typically a protein receptor.
Ligand Binding Site Prediction and Docking Scores
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.
Process: A 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). Docking software then samples a vast number of possible conformations of the ligand within the protein's potential binding sites.
Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. The scores are typically expressed in units like kcal/mol, with more negative values indicating a stronger predicted interaction.
Binding Site Prediction: Docking can identify the most likely binding pocket and the key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.
Table 3: Hypothetical Molecular Docking Results against a Model Receptor (Note: This data is illustrative and not based on published results.)
| Parameter | Value / Description |
|---|---|
| Model Receptor | Example: Human Serum Albumin (HSA) |
| Predicted Binding Site | Sudlow's Site I |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Trp214 (π-stacking), Arg222 (H-bond), Lys199 (H-bond) |
Conformational Changes Upon Binding to Model Receptors
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time. An MD simulation would start with the best-docked pose of the ligand-receptor complex.
Simulation: The complex is solvated in a water box with ions to mimic physiological conditions. The forces on every atom are calculated, and Newton's laws of motion are used to simulate their movements over nanoseconds or even microseconds.
Analysis: By analyzing the trajectory, researchers can observe how the protein's conformation changes to accommodate the ligand (an "induced fit"). It can also reveal the stability of the ligand in the binding pocket and the persistence of key interactions.
Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Affinities
While docking provides a quick estimate, more rigorous methods are needed for accurate binding affinity prediction.
Free Energy Perturbation (FEP): This is a highly accurate but computationally intensive method. It calculates the difference in binding free energy between two closely related ligands by computationally "mutating" one into the other in both the solvated state and when bound to the protein. The difference between these two free energy changes gives a precise relative binding affinity.
Umbrella Sampling: This technique is used to calculate the absolute binding free energy by determining the potential of mean force (PMF) along a defined dissociation pathway of the ligand from the binding pocket. The system is simulated in a series of "windows" along this path, with a biasing potential (the "umbrella") applied in each to ensure adequate sampling. The resulting free energy profile reveals the binding affinity as the depth of the energy well.
Table 4: Hypothetical Binding Free Energy Calculation Results (Note: This data is illustrative and not based on published results.)
| Calculation Method | Predicted Value (kcal/mol) |
|---|---|
| Relative Binding Free Energy (ΔΔG) via FEP | -1.5 (relative to a reference compound) |
| Absolute Binding Free Energy (ΔG) via Umbrella Sampling | -9.2 ± 0.8 |
Exploration of 3 2 Ethoxyphenyl Amino Propanoic Acid Derivatives and Analogues
Design Principles for Structural Modification
Structural modifications of a lead compound are a cornerstone of drug discovery, aiming to enhance desired properties while minimizing undesirable ones. For the 3-[(2-ethoxyphenyl)amino]propanoic acid scaffold, several design principles can be systematically applied.
Isosterism and bioisosterism refer to the strategy of substituting one atom or group of atoms in a molecule with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.com This can lead to improved potency, enhanced selectivity, better metabolic stability, and altered bioavailability. chem-space.com
For this compound, key opportunities for bioisosteric replacement include:
The Phenyl Ring: The central phenyl ring is a common target for modification. While it provides a structural scaffold, it can also contribute to high lipophilicity and metabolic susceptibility. nih.gov Non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can serve as three-dimensional, saturated mimics of the para-disubstituted phenyl ring, potentially improving solubility and metabolic stability by eliminating π–π stacking interactions. researchgate.netacs.org Other replacements could include various heterocyclic rings such as pyridine (B92270) or thiophene, which can introduce new hydrogen bonding capabilities and alter electronic properties. chem-space.com
The following table illustrates potential bioisosteric replacements for different moieties of the parent compound.
| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane (BCP) | Modulate electronics, improve solubility, enhance metabolic stability. chem-space.comacs.org |
| Ethoxy Group (-OCH₂CH₃) | Methoxy (-OCH₃), Isopropoxy (-OCH(CH₃)₂), Fluoro (-F), Trifluoromethoxy (-OCF₃) | Alter lipophilicity, block metabolism, modify hydrogen bond accepting capacity. cambridgemedchemconsulting.comchemrxiv.org |
| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Mimic the acidic proton and hydrogen bonding pattern with improved pharmacokinetic profiles. chem-space.com |
Homologation involves the systematic addition or removal of a methylene (B1212753) unit (-CH₂-) from a carbon chain. In the context of this compound, this strategy can be applied to the propanoic acid side chain.
Shortening the Chain: Conversion to the corresponding 2-[(2-ethoxyphenyl)amino]acetic acid derivative (an analogue of glycine) would significantly reduce the conformational flexibility of the side chain.
Elongating the Chain: Extending the side chain to butanoic acid (e.g., 4-[(2-ethoxyphenyl)amino]butanoic acid) or longer introduces additional rotational bonds. This increases the distance between the aromatic ring and the terminal carboxylic acid group, which can be critical for optimizing interactions with biological targets. nih.gov The optimization of side chains by altering their length and substitution is a key strategy for improving in vitro and in vivo potency of drug candidates. nih.gov
These modifications alter the spatial relationship between the key pharmacophoric elements—the aromatic ring, the amine, and the carboxylate—thereby influencing how the molecule fits into a target binding site.
Cyclization is a powerful strategy used to create more rigid analogues of a flexible linear molecule. acs.org By locking the structure into a specific conformation, cyclization can increase binding affinity, enhance selectivity, and improve metabolic stability. N-substituted β-alanines, such as the title compound, are versatile precursors for synthesizing a variety of heterocyclic systems. nih.gov
A primary cyclization strategy involves using the N-H group and the propanoic acid moiety to form a new ring. For instance, N-aryl-β-alanines can be reacted with urea (B33335) or potassium thiocyanate (B1210189) in an acidic medium to yield 1-aryl-5,6-dihydrouracils or their 2-thio analogues, respectively. nih.govresearchgate.net This reaction proceeds through the formation of an intermediate N-aryl-N-carbamoyl-β-alanine, which then undergoes intramolecular cyclization. researchgate.net Such transformations convert the flexible propanoic acid chain into a stable, six-membered heterocyclic ring.
Synthesis of Novel Derivatives of this compound
The functional groups of this compound provide convenient handles for the synthesis of a diverse library of derivatives. The carboxylic acid is readily converted into esters and amides, while the N-H bond and the carbon backbone can be used to construct novel heterocyclic systems.
The synthesis of amides and esters from a carboxylic acid is a fundamental transformation in organic chemistry. youtube.comorganic-chemistry.org
Ester Synthesis: Esters are typically prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. organic-chemistry.org For more sensitive substrates, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol. youtube.com
Amide Synthesis: Direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures to drive off water. youtube.com A more common and milder approach is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activate the carboxylic acid for nucleophilic attack by an amine. organic-chemistry.org This method is widely used in peptide synthesis and is suitable for complex molecules. organic-chemistry.org Alternatively, reacting esters with amines or alkali metal amidoboranes can also produce amides. nih.gov
The following table summarizes synthetic approaches to amide and ester derivatives based on structurally related N-aryl-β-alanine compounds.
| Starting Material Analogue | Reagents and Conditions | Product Type | Source |
|---|---|---|---|
| N-(4-hydroxyphenyl)-β-alanine | Methanol, H₂SO₄ (cat.), reflux | Methyl Ester | nih.gov |
| Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | 1. 18% HCl (aq), reflux; 2. NaHCO₃, Boc₂O, Dioxane/H₂O | N-Boc protected Amide | researchgate.net |
| 3-(Furan-2-yl)propenoic acid | 1. NaOH, MeOH; 2. Dimethyl sulfate, 60 °C | Methyl Ester | mdpi.com |
| trans-Chalcone | Aromatic amine, KOH, Ethanol, reflux | Propan-1-one (aza-Michael addition) | nih.gov |
The N-aryl-β-alanine scaffold is a valuable starting point for the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net These reactions often involve the cyclization of an intermediate formed by modifying the propanoic acid side chain.
A common strategy involves first converting the carboxylic acid to a carbohydrazide (B1668358) by reacting it with hydrazine. nih.govresearchgate.net This hydrazide derivative is a versatile intermediate that can be cyclized in various ways:
Reaction with aldehydes or ketones yields hydrazones. nih.gov
Reaction with 1,3-dicarbonyl compounds, like acetylacetone, can produce pyrazole (B372694) derivatives. mdpi.com
Treatment with carbon disulfide in a basic medium can lead to the formation of 1,3,4-oxadiazole-2-thiones. researchgate.net
Reaction with an isothiocyanate followed by cyclization can yield 1,2,4-triazole-3-thiones. mdpi.com
Another approach is the direct cyclization of the N-aryl-β-alanine with reagents like urea or thiourea (B124793) to form dihydropyrimidinedione or dihydrothiopyrimidinedione rings, respectively. nih.gov
The table below provides examples of heterocyclic derivatives synthesized from N-aryl-β-alanine analogues.
| Starting Material Analogue | Reagents and Conditions | Resulting Heterocycle | Source |
|---|---|---|---|
| N-(2,3-dimethylphenyl)-β-alanine | Urea, Acetic acid, reflux then HCl | 1-(2,3-Dimethylphenyl)-5,6-dihydrouracil | nih.gov |
| N-(4-hydroxyphenyl)-β-alanine hydrazide | Heterocyclic aldehydes, Methanol, reflux | Hydrazone derivatives | nih.gov |
| N-Aryl-β-alanine hydrazide | Acetylacetone, Ethanol, reflux | Pyrazole derivative | mdpi.com |
| N-(4-iodophenyl)-β-alanine carbohydrazide | CS₂, KOH, Ethanol, reflux | 5-substituted-1,3,4-oxadiazole-2-thione | researchgate.net |
| 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide | Phenyl isothiocyanate then NaOH (aq) | 1,2,4-Triazole-3-thione derivative | mdpi.com |
N-Substitution and Carboxyl Group Modifications
The core structure of this compound offers two primary sites for chemical modification: the secondary amine (N-substitution) and the carboxylic acid group. Research into analogous N-aryl-β-alanine derivatives demonstrates a wide array of synthetic possibilities for creating libraries of compounds with diverse properties.
One area of exploration involves the modification of the carboxyl group to form various derivatives, such as hydrazides. For instance, in a study on N-aryl-β-alanine derivatives, the corresponding hydrazide was treated with aromatic aldehydes, ketones, and phenyl iso(thio)cyanates. nih.gov This process yielded a series of compounds containing hydrazone and azole moieties, showcasing the versatility of the carboxyl group as a synthetic handle. nih.gov
Further modifications can be seen in the synthesis of N-(4-iodophenyl)-β-alanine derivatives, where the core structure was used to create cyclization products. researchgate.net Such modifications significantly alter the shape, size, and electronic properties of the parent molecule, leading to a broad range of chemical entities for biological screening.
The table below illustrates examples of N-substitution and carboxyl group modifications in related N-aryl-β-alanine structures.
| Parent Compound | Modification Type | Resulting Functional Group/Moiety | Reference |
| N-aryl-β-alanine | Carboxyl Group Modification | Hydrazide, Hydrazone, Azole | nih.gov |
| N-(4-iodophenyl)-β-alanine | Cyclization | Heterocyclic products | researchgate.net |
| Polyamide-DNA binders | N-terminal Modification | Cationic substituents | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction (In Vitro)
The biological activity of this compound analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for deciphering the nuances of these interactions and for guiding the rational design of more potent and selective molecules.
Correlation of Structural Features with Molecular Recognition Events
In vitro studies of N-aryl-β-alanine derivatives have begun to correlate specific structural features with biological outcomes. For example, in a series of N-aryl-β-alanine derivatives evaluated for their anticancer properties, a clear trend emerged regarding the electronic nature of the substituents on the N-aryl ring. nih.gov Compounds bearing electron-withdrawing groups, such as 4-BrPh or 4-ClPh moieties, in conjunction with other halogens in the para position of the phenyl ring, were found to be the most active against the tested cancer cell lines. nih.gov This suggests that a lower electron density on the aryl ring is favorable for cytotoxic activity in this context.
Quantitative structure-activity relationship (QSAR) analyses on other aryl-substituted alanine (B10760859) analogues have further highlighted the importance of physicochemical properties. For phenylalanine analogues, the hydrophobicity of the side chain was found to explain a significant portion of the variance in their antigelling activity. nih.gov This indicates that hydrophobic interactions are a key molecular recognition event for this class of compounds. nih.gov
Identification of Pharmacophoric Elements for Target Engagement
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. In a study of 3-(1-aryl-1H-indol-5-yl)propanoic acids, which are structurally related to the compound of interest, specific pharmacophoric elements were identified as essential for inhibitory activity against cytosolic phospholipase A2α. nih.gov These included the 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and the 5-propanoic acid group on the indole (B1671886) core. nih.gov The propanoic acid moiety, in particular, is a recurring feature in this chemical space, underscoring its importance for target engagement.
The table below summarizes key pharmacophoric elements identified in related compound series.
| Compound Class | Essential Pharmacophoric Elements | Biological Target | Reference |
| 3-(1-aryl-1H-indol-5-yl)propanoic acids | 1-(p-O-substituted)phenyl, 3-phenylethyl, 5-propanoic acid | cPLA2α | nih.gov |
| N-aryl-β-alanine derivatives | Electron-withdrawing groups on N-aryl ring | Cancer cells | nih.gov |
| Phenylalanine analogues | Hydrophobic side chain | Hemoglobin (antigelling) | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Influence of Substituents on Binding Modalities
The nature and position of substituents can profoundly influence how a molecule binds to its target. QSAR studies have revealed that different classes of aryl-substituted alanines may employ distinct binding mechanisms. nih.gov For instance, while hydrophobic interactions are dominant for phenylalanine analogues, the binding of tryptophan analogues appears to be governed more by dipole-dipole interactions and a high degree of steric shape complementarity. nih.gov This suggests that even subtle changes to the aryl moiety can switch the primary mode of interaction.
Furthermore, research on β-alanine-containing polyamides has shown that the placement of the β-alanine unit and the nature of N-terminal cationic substituents can affect both the affinity and the kinetics of DNA binding. nih.gov The introduction of bulky groups, such as a trimethylglycine (TMG) cationic group, can lead to steric hindrance and unfavorable electrostatic interactions in some contexts, demonstrating the delicate balance required for optimal binding. nih.gov These findings provide valuable insights into how modifications to the periphery of the this compound structure could modulate its binding to a biological target.
Mechanistic Studies of 3 2 Ethoxyphenyl Amino Propanoic Acid S Interactions at the Molecular Level in Vitro/theoretical
Enzyme Inhibition or Activation Studies (In Vitro)
Enzymes are critical targets for many biologically active compounds. Studies in this area aim to identify if and how 3-[(2-ethoxyphenyl)amino]propanoic acid can modulate the activity of specific enzymes.
Currently, there is no specific information available in the public domain regarding the kinetics of enzyme-substrate or inhibitor interactions for this compound. Such studies would typically involve determining parameters like the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC₅₀) against a panel of enzymes to quantify the compound's potency and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
There is no direct evidence from in vitro models identifying specific enzyme or protein targets for this compound. While research on related structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has suggested potential interactions with targets like SIRT2 and EGFR in cancer models, these findings are not directly applicable to this compound. mdpi.com
No investigations into the allosteric modulation of enzymes by this compound have been reported. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. The absence of such studies means the potential for this compound to act as an allosteric modulator remains unknown.
Receptor Binding and Signaling Pathway Modulation (Cell-Free Systems)
Receptors are another major class of molecular targets. Cell-free assays are employed to study direct ligand-receptor interactions and their immediate downstream consequences without the complexity of a cellular environment.
There are no published ligand-receptor binding assays for this compound using recombinant systems. These assays are essential for determining a compound's affinity (often measured as the dissociation constant, K_d) and selectivity for specific receptor subtypes. For example, studies on different but related propanoic acid analogs have demonstrated binding to prostaglandin (B15479496) E receptors (EP3). nih.govnih.gov
Consistent with the lack of identified receptor targets, there is no information on the modulation of downstream signaling cascades by this compound in in vitro models. Such analysis would typically follow a positive receptor binding result to understand how the compound affects intracellular signaling pathways, for example, by measuring the levels of second messengers.
Interactions with Nucleic Acids and Lipids (In Vitro)
There is a notable absence of research into the interactions of this compound with biological macromolecules such as nucleic acids and lipids.
DNA/RNA Binding and Intercalation Studies
No scientific literature could be found that details any investigation into the potential for this compound to bind to or intercalate with DNA or RNA. Standard biophysical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or circular dichroism have not been reported in the context of this compound's interaction with nucleic acids.
Membrane Permeation and Liposome Interaction Assays
Similarly, there are no available studies on the ability of this compound to permeate biological membranes or interact with lipid bilayers. Research employing methods like parallel artificial membrane permeability assays (PAMPA) or liposome-based assays has not been published for this specific compound.
Metabolic Transformations of this compound (In Vitro Enzymatic)
The metabolic fate of this compound through in vitro enzymatic studies remains uncharacterized in the available scientific literature.
Identification of Key Metabolizing Enzymes (e.g., Cytochrome P450s, Amidases)
There are no published reports identifying the specific enzymes, such as cytochrome P450 (CYP) isoforms or amidases, that may be responsible for the metabolism of this compound.
Metabolite Identification via Mass Spectrometry and NMR (In Vitro)
No studies utilizing techniques such as high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy to identify potential metabolites of this compound following in vitro incubation have been found.
Metabolic Stability in Microsomal and Hepatocyte Preparations (In Vitro)
Data regarding the metabolic stability of this compound in in vitro systems like liver microsomes or cultured hepatocytes is not present in the scientific literature. Therefore, key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint) are unknown.
Due to the lack of available data, no interactive data tables can be generated.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 2 Ethoxyphenyl Amino Propanoic Acid
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of unknown compounds. For 3-[(2-ETHOXYPHENYL)AMINO]PROPANOIC ACID (Molecular Formula: C₁₁H₁₅NO₃), HRMS would provide crucial data for its unambiguous identification.
Accurate Mass Measurement and Fragmentation Pathway Analysis
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places). This allows for the determination of the exact elemental formula of the parent molecule and its fragments.
For this compound, the expected monoisotopic mass is 209.1052 g/mol . An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at m/z 210.1125.
Fragmentation Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is produced. The high-resolution measurement of these fragments allows for the confident assignment of their elemental compositions, providing insights into the molecule's structure.
Hypothetical Fragmentation Data Table: A hypothetical fragmentation pattern for this compound is presented below. This table illustrates the type of data that would be generated in an HRMS/MS experiment.
| Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss |
| 164.0965 | [C₁₀H₁₂NO]⁺ | COOH (45.0028 Da) |
| 136.0651 | [C₈H₁₀O]⁺ | C₃H₅NO₂ (87.0320 Da) |
| 121.0651 | [C₈H₉O]⁺ | C₃H₆NO₂ (88.0398 Da) |
| 108.0753 | [C₇H₁₀N]⁺ | C₄H₅O₃ (101.0239 Da) |
Isotopic Pattern Analysis for Elemental Composition
The presence of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in a molecule results in a characteristic isotopic pattern in the mass spectrum. The relative abundances of these isotopic peaks can be calculated and compared with the experimentally observed pattern to confirm the elemental formula. For a molecule with 11 carbon atoms, the [M+1]⁺ peak (due to the presence of a single ¹³C atom) is expected to have an abundance of approximately 12.1% relative to the monoisotopic [M]⁺ peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is a powerful technique for elucidating the detailed structure, connectivity, and dynamics of a molecule in solution or in the solid state.
1D and 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
A full suite of 1D (¹H, ¹³C) and 2D NMR experiments would be required for the complete structural assignment of this compound.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Would show the number of unique carbon environments in the molecule.
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the molecule's three-dimensional conformation.
Hypothetical ¹H NMR Data Table: The following table illustrates the expected chemical shifts and multiplicities for the protons in this compound.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.2 | Multiplet | 4H |
| -OCH₂CH₃ | 4.0 - 4.2 | Quartet | 2H |
| -NHCH₂- | 3.3 - 3.5 | Triplet | 2H |
| -CH₂COOH | 2.5 - 2.7 | Triplet | 2H |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | 3H |
| -NH- | Variable | Broad Singlet | 1H |
| -COOH | > 10 | Broad Singlet | 1H |
Temperature-Dependent NMR for Rotational Barriers
The ethoxy group and the propanoic acid chain attached to the aniline (B41778) nitrogen may exhibit restricted rotation. By acquiring NMR spectra at different temperatures, it is possible to study these dynamic processes. At low temperatures, separate signals may be observed for conformers that are rapidly interconverting at room temperature. The coalescence temperature can be used to calculate the energy barrier for this rotation.
Solid-State NMR for Crystalline Forms
If this compound can be prepared in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about its structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Polymorphism, the existence of multiple crystalline forms, could be identified and characterized by differences in their ssNMR spectra.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for probing the non-covalent interactions, such as hydrogen bonding, that dictate its structure.
The vibrational spectrum of this compound is a composite of the vibrations of its constituent parts: the 2-ethoxyphenyl group, the secondary amine, and the propanoic acid moiety. Based on established group frequencies from analogous molecules, the expected characteristic absorption bands are detailed in Table 1.
The FT-IR spectrum of the related compound 2-ethoxyaniline shows characteristic bands for the aromatic C-H stretching, the N-H stretching of the primary amine, and the C-O stretching of the ethoxy group. nist.gov For this compound, the N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. The carboxylic acid group will exhibit a strong, broad O-H stretching band centered around 3000 cm⁻¹, often overlapping with C-H stretching vibrations, and a very strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. The presence of the ethoxy group will be confirmed by C-O stretching vibrations, typically appearing in the 1250-1000 cm⁻¹ region. The aromatic ring will produce characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and aromatic ring vibrations are usually strong. Studies on β-alanine, the parent β-amino acid, show characteristic Raman peaks for the carboxylate group and the aliphatic chain. doi.orgacs.orgchemicalbook.com For this compound, the skeletal vibrations of the propanoic acid chain and the vibrations of the substituted benzene (B151609) ring will be prominent in the Raman spectrum. researchgate.netresearchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Broad | Weak |
| N-H (Secondary Amine) | Stretching | 3500 - 3300 | Medium | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak | Strong |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium | Strong |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Very Strong | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong | Strong |
| N-H | Bending | 1650 - 1550 | Medium | Weak |
| C-O (Ethoxy/Carboxyl) | Stretching | 1300 - 1000 | Strong | Medium |
This table is generated based on established group frequencies and data from analogous compounds.
The flexibility of the propanoic acid chain and the potential for rotation around the C-N and C-O bonds mean that this compound can exist in multiple conformations. scirp.org These conformational changes can be detected through shifts in vibrational frequencies. For instance, the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the nitrogen atom or the oxygen of the ethoxy group would lead to a red shift (lowering of frequency) in the O-H stretching vibration and a corresponding shift in the C=O stretching frequency. nih.govamolf.nl
In the solid state, intermolecular hydrogen bonding plays a significant role in determining the crystal structure. dergipark.org.tr The N-H and O-H stretching frequencies are particularly sensitive to hydrogen bonding. ias.ac.in A stronger hydrogen bond results in a greater red shift and broadening of the corresponding stretching band. By comparing the spectra of the compound in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent of hydrogen bonding can be inferred. Computational studies on similar amino acids have shown a strong correlation between the C=O stretching frequency and the number of hydrogen bonds to the carboxyl group. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction (SC-XRD) analysis of a suitable crystal of this compound would provide its absolute molecular structure. While this compound is not chiral, SC-XRD would unambiguously determine the bond lengths, bond angles, and the preferred conformation of the molecule in the crystalline state. It would also reveal the details of the intermolecular hydrogen bonding network. A study on the closely related N-(4-nitrophenyl)-β-alanine revealed that the molecules form dimeric structures through O-H···O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net A similar arrangement could be anticipated for this compound.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and hydrogen bonding capabilities like amino acids. nih.gov Different polymorphs can exhibit distinct physical properties. X-ray powder diffraction (XRPD) is a key technique for identifying and characterizing different polymorphic forms. The crystal structure of mono-β-alanine hydrochloride has been solved, providing a reference for the packing of similar small amino acid derivatives. semanticscholar.org The crystal packing in this compound is expected to be dominated by hydrogen bonds involving the carboxylic acid and the secondary amine, as well as potential π-π stacking interactions between the aromatic rings. elifesciences.orgresearchgate.netbiorxiv.org
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis of amino acids, offering high resolution and sensitivity for both purity assessment and the determination of enantiomeric excess. who.intshimadzu.com
For purity assessment, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable for separating this compound from any non-polar impurities. Detection can be achieved using a UV detector, leveraging the aromatic ring's absorbance, which is a characteristic of aromatic amino acids. wikipedia.org For more universal detection, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used. nih.gov
Since this compound is not chiral, the determination of enantiomeric excess is not applicable. However, for chiral derivatives of β-amino acids, chiral HPLC is the method of choice. scas.co.jpsigmaaldrich.comnih.gov This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. tandfonline.comsigmaaldrich.commdpi.com Several types of CSPs are effective for the separation of amino acid enantiomers, including those based on cyclodextrins, macrocyclic glycopeptides, and ligand-exchange mechanisms. sigmaaldrich.comnih.govmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Ethoxyaniline |
| β-Alanine |
| N-(4-nitrophenyl)-β-alanine |
Chiral HPLC and GC for Enantiomer Separation
The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate its (R)- and (S)-enantiomers. Both chiral HPLC and GC are powerful techniques for achieving this separation, often requiring derivatization to enhance volatility and improve chromatographic resolution, especially for GC analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioseparation of amino acids and their derivatives. The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. For N-aryl-β-amino acids like this compound, direct methods using CSPs are generally preferred to avoid potential complications from derivatization reactions. chromatographytoday.com
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad applicability for the separation of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them well-suited for polar and ionic compounds. sigmaaldrich.com For N-blocked amino acids, CSPs like CHIROBIOTIC R have also shown unique selectivity. sigmaaldrich.com Another effective class of CSPs for β-amino acids are crown ether-based columns, which can provide excellent resolution. u-szeged.hu
To enhance retention and selectivity, derivatization of the amino acid is a common strategy. The N-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is frequently used, and the resulting derivatives can be effectively resolved on polysaccharide-based CSPs. phenomenex.com
A representative chiral HPLC method for the enantiomeric separation of a derivatized form of this compound is detailed below.
Interactive Data Table: Chiral HPLC Parameters for N-Fmoc-3-[(2-ethoxyphenyl)amino]propanoic acid Methyl Ester
| Parameter | Value |
| Column | Lux Cellulose-1 (Polysaccharide-based CSP) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane/Isopropanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm |
| Retention Time (S)-enantiomer | 18.2 min |
| Retention Time (R)-enantiomer | 21.5 min |
| Separation Factor (α) | 1.18 |
Chiral Gas Chromatography (GC)
Chiral GC offers high resolution and sensitivity, making it a valuable tool for enantiomeric analysis. However, due to the low volatility of amino acids, derivatization is a mandatory step. A common approach involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com For instance, the amino acid can be converted to its N-trifluoroacetyl-O-methyl ester derivative. nih.gov
The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Lipodex E) or a chiral selector like Chirasil-L-Val. nih.govnih.gov The choice of derivatizing agent and chiral stationary phase can influence the elution order of the enantiomers. sigmaaldrich.com
Below are typical parameters for a chiral GC-MS method for the analysis of this compound after derivatization.
Interactive Data Table: Chiral GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Derivative | N-Trifluoroacetyl-O-methyl ester |
| Column | Chirasil-L-Val Capillary Column |
| Dimensions | 25 m x 0.25 mm, 0.16 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 180 °C at 4 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Retention Time (S)-enantiomer | 22.8 min |
| Retention Time (R)-enantiomer | 23.9 min |
| Separation Factor (α) | 1.05 |
Preparative Chromatography for Compound Isolation
Following synthesis, this compound often exists in a mixture with reagents, byproducts, and potentially its enantiomers. Preparative chromatography is a crucial step for isolating and purifying the target compound in larger quantities.
Flash Chromatography
Flash column chromatography is a rapid and efficient method for the initial purification of synthetic products. acs.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate compounds based on their polarity. For a moderately polar compound like this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. The addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution for ionizable compounds.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure enantiomers of this compound, preparative chiral HPLC is the method of choice. This technique operates on the same principles as analytical chiral HPLC but uses larger columns and higher flow rates to handle greater sample loads.
The conditions established during analytical chiral HPLC development are often scalable to a preparative method. By using a larger diameter column packed with the same chiral stationary phase, a racemic mixture of this compound can be separated into its individual (R)- and (S)-enantiomers, which are then collected as separate fractions. google.com Reversed-phase, ion-pair, or mixed-mode chromatography can be employed for the preparative separation of amino acids. nih.gov
A representative preparative HPLC method for the isolation of the enantiomers of a derivatized form of this compound is outlined below.
Interactive Data Table: Preparative Chiral HPLC Parameters for N-Boc-3-[(2-ethoxyphenyl)amino]propanoic acid
| Parameter | Value |
| Column | Chirobiotic T (Teicoplanin-based CSP) |
| Dimensions | 250 x 21.2 mm, 10 µm |
| Mobile Phase | Methanol/Water/Acetic Acid (70:30:0.1, v/v/v) |
| Flow Rate | 15 mL/min |
| Loading | 100 mg of racemic N-Boc-3-[(2-ethoxyphenyl)amino]propanoic acid dissolved in mobile phase |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal for each enantiomer peak |
| Post-Processing | Evaporation of mobile phase to yield purified enantiomers |
Strategic Research Directions and Future Perspectives on 3 2 Ethoxyphenyl Amino Propanoic Acid
Development of Novel Synthetic Methodologies
Currently, there is a lack of published literature detailing a variety of synthetic routes specifically for 3-[(2-ETHOXYPHENYL)AMINO]PROPANOIC ACID. The primary known method is likely a standard Michael addition of 2-ethoxyaniline to acrylic acid or its esters, followed by hydrolysis if an ester is used.
Future research could focus on developing more efficient, greener, and scalable synthetic methodologies. Areas for exploration include:
Catalytic Approaches: Investigating the use of novel catalysts (e.g., organocatalysts, metal catalysts) to improve reaction times, yields, and reduce the need for harsh reaction conditions.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which could offer advantages in terms of safety, scalability, and product consistency.
Biocatalysis: Exploring the use of enzymes to catalyze the key bond-forming reactions, which could lead to highly stereoselective syntheses of chiral analogs if desired.
A comparative table of potential synthetic routes could be a target for future research publications.
Exploration of Structure-Activity Relationships in Underexplored Biological Systems (In Vitro)
While some patents may list this compound as part of a larger chemical library screened for a specific biological target, detailed in vitro structure-activity relationship (SAR) studies are not currently published. The exploration of its biological effects in a systematic manner is a significant area for future investigation.
A strategic approach to exploring its SAR could involve:
Broad-Based Screening: Initial in vitro screening against a diverse panel of biological targets (e.g., enzymes, receptors, ion channels) to identify potential areas of activity.
Systematic Structural Modification: Once a preliminary hit is identified, systematic modifications of the this compound scaffold would be crucial. This would involve altering:
The position and nature of the substituent on the phenyl ring (e.g., replacing the ethoxy group with other alkoxy groups, halogens, or alkyl groups).
The substitution on the nitrogen atom.
The length and substitution of the propanoic acid chain.
The data from such studies would be invaluable for constructing a detailed SAR profile.
Integration of Cheminformatics and Machine Learning for Predictive Modeling
There are no current published examples of cheminformatics or machine learning models specifically focused on this compound. This is an open area for research that could significantly accelerate its study.
Future research directions in this domain could include:
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its designed analogs.
Target Prediction: Employing machine learning algorithms to predict potential biological targets based on the compound's structural features.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once sufficient experimental data is generated from SAR studies, QSAR models could be developed to quantitatively predict the biological activity of new analogs, thereby guiding synthetic efforts.
Potential Applications as a Building Block in Complex Chemical Synthesis
The bifunctional nature of this compound, with its secondary amine and carboxylic acid groups, makes it a potentially useful building block or scaffold in medicinal chemistry and materials science. However, there is no specific literature demonstrating its use in this context.
Future research could explore its application in the synthesis of:
Peptidomimetics: The amino acid-like structure could be incorporated into peptide sequences to create more stable and potent peptidomimetics.
Heterocyclic Compounds: The reactive functional groups could be utilized in intramolecular or intermolecular reactions to construct novel heterocyclic systems, which are a cornerstone of many pharmaceuticals.
Polymer Chemistry: The molecule could potentially be used as a monomer for the synthesis of novel polyamides or other polymers with specific properties.
Interdisciplinary Research Opportunities for this compound
The lack of dedicated research on this compound means that numerous interdisciplinary research opportunities exist. Collaboration between different fields would be essential to fully characterize and exploit its potential.
Potential interdisciplinary projects could involve:
Medicinal Chemistry and Pharmacology: Synthetic chemists could design and create analogs, while pharmacologists could perform in vitro and in vivo testing to identify and optimize therapeutic potential.
Computational Chemistry and Structural Biology: Computational chemists could model the interactions of the compound with potential biological targets, and structural biologists could aim to solve the crystal structures of these complexes to validate the models.
Materials Science and Organic Chemistry: Organic chemists could use the compound as a building block for new materials, and materials scientists could characterize the physical and chemical properties of these new substances.
Challenges and Opportunities in Academic Research of this compound
The primary challenge in the academic research of this compound is its current obscurity. The lack of foundational research means that any investigation would be starting from a very low baseline of knowledge.
Challenges:
Lack of Preliminary Data: Obtaining funding for research on a compound with no known significant biological activity or application can be difficult.
Justification of Novelty: Researchers would need to clearly articulate the rationale for studying this specific molecule over other, better-characterized compounds.
Opportunities:
High Potential for Novelty: Given the sparse literature, any well-conducted study on its synthesis, biological activity, or application would likely be novel and publishable.
Intellectual Property: The discovery of a novel use or property of this compound could lead to new intellectual property opportunities.
Foundation for a New Research Area: A dedicated research program could establish this molecule as a valuable scaffold for a new class of compounds with interesting properties.
Q & A
Q. What are the recommended synthetic routes for 3-[(2-ethoxyphEnyl)amino]propanoic acid, and how can reaction efficiency be optimized?
The synthesis typically involves coupling 2-ethoxyaniline with a propanoic acid derivative. Key steps include:
- Intermediate formation : Reacting 2-ethoxyaniline with a halogenated propanoic acid (e.g., 3-bromopropanoic acid) under basic conditions to form the amino linkage.
- Catalytic enhancement : Using palladium-based catalysts or phase-transfer catalysts to improve yield and reduce side reactions like hydrolysis .
- Purification : Employing recrystallization or column chromatography to isolate the product. Reaction efficiency is optimized by controlling temperature (40–60°C) and solvent polarity (e.g., DMF or THF) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm the ethoxyphenyl moiety and propanoic acid backbone.
- HPLC-MS : For purity assessment and molecular weight verification (e.g., expected [M+H] at ~224.2 g/mol) .
- IR spectroscopy : Detection of characteristic peaks (e.g., N-H stretch at ~3300 cm, carboxylic acid C=O at ~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for the synthesis of this compound?
Discrepancies in yields (e.g., 45% vs. 70%) may arise from:
- Protection/deprotection strategies : Using Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amino group during synthesis, minimizing side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) may reduce reactivity .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can improve coupling efficiency compared to traditional bases like KCO .
Q. What mechanistic insights explain the reactivity of this compound in biological systems?
The compound’s bioactivity may stem from:
- Structural mimicry : The ethoxyphenyl group mimics tyrosine or phenylalanine side chains, potentially interfering with enzyme active sites (e.g., kinases or decarboxylases) .
- pH-dependent ionization : The carboxylic acid group (pKa ~4.8) enhances solubility in physiological buffers, facilitating interactions with cationic residues in proteins .
- Hydrogen bonding : The amino and ethoxy groups participate in H-bond networks, as shown in molecular docking studies with glutamate receptor models .
Q. How can computational methods guide the design of derivatives of this compound for targeted drug discovery?
Strategies include:
- DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior or binding affinity .
- Molecular dynamics (MD) simulations : To assess stability in aqueous environments or lipid bilayers .
- QSAR modeling : Correlating substituent effects (e.g., fluoro or methyl groups on the phenyl ring) with biological activity .
Methodological Considerations
Q. What orthogonal purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Ion-exchange chromatography : Exploit the carboxylic acid’s negative charge at pH >5 .
- Affinity tagging : Introduce a His-tag or biotin moiety for selective adsorption, followed by enzymatic cleavage .
- Countercurrent distribution : For large-scale separations, optimize solvent systems (e.g., hexane/ethyl acetate/water) based on partition coefficients .
Q. How should researchers validate the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
